molecular formula C12H13N3O B2549167 5-(3-Ethoxyphenyl)pyrimidin-2-amine CAS No. 1111102-55-6

5-(3-Ethoxyphenyl)pyrimidin-2-amine

Cat. No.: B2549167
CAS No.: 1111102-55-6
M. Wt: 215.256
InChI Key: SECSWWZKGTXUON-UHFFFAOYSA-N
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Description

5-(3-Ethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 3-ethoxyphenyl substituent at the 5-position of the pyrimidine core and an amino group at the 2-position.

Properties

IUPAC Name

5-(3-ethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-16-11-5-3-4-9(6-11)10-7-14-12(13)15-8-10/h3-8H,2H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECSWWZKGTXUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CN=C(N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxyphenyl)pyrimidin-2-amine typically involves the reaction of 3-ethoxyaniline with a suitable pyrimidine precursor. One common method involves the condensation of 3-ethoxyaniline with a pyrimidine derivative under acidic or basic conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the ethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of 5-(3-ethoxyphenyl)pyrimidin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidin-2-amine derivatives vary in substituents at the 4-, 5-, and 6-positions, which critically modulate their physicochemical and biological properties. Below is a comparative analysis:

Structural and Functional Group Comparisons

Compound Name Substituent at 5-Position Key Functional Groups Bioactivity Relevance
5-(3-Ethoxyphenyl)pyrimidin-2-amine 3-Ethoxyphenyl –NH₂, –OCH₂CH₃ Enhanced lipophilicity; potential CNS activity
5-(4-Methoxyphenyl)pyrimidin-2-amine (CAS 31408-47-6) 4-Methoxyphenyl –NH₂, –OCH₃ Improved solubility; used in kinase inhibitor research
5-(Thiophen-3-yl)pyrimidin-2-amine Thiophene-3-yl –NH₂, sulfur-containing ring Biofilm modulation; heteroaryl interactions
5-(5-Cyclobutylpyridin-2-yl)pyrimidin-2-amine 5-Cyclobutylpyridin-2-yl –NH₂, bicyclic structure FLAP inhibitor; critical for anti-inflammatory activity
5-(sec-Butyl)-4-chloro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine sec-Butyl, Cl, –OCH₂CF₃ –Cl, –OCH₂CF₃ Pesticidal activity; electron-withdrawing effects

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Synthesis Yield (%)
This compound 217.27 Not reported ~2.8 Not reported
5-(4-Methoxyphenyl)pyrimidin-2-amine 201.22 Not reported ~2.1 High (analogous to 99% in )
5-(Hex-1-ynyl)pyrimidin-2-amine 189.25 147–149 ~3.0 99
5-(Thiophen-3-yl)pyrimidin-2-amine 193.24 Not reported ~1.9 99

Notes:

  • Alkynyl substituents (e.g., Hex-1-ynyl) exhibit high melting points due to rigid alkyne chains .

Key Research Findings and Gaps

  • Structural Insights: Crystal structures of analogs (e.g., ) reveal that substituent position (3- vs. 4-ethoxy) affects dihedral angles and hydrogen-bonding networks, impacting crystallinity and stability .
  • Synthesis Challenges: Ethoxy groups may require protection/deprotection steps during synthesis, unlike smaller alkoxy groups .
  • Data Gaps: Direct pharmacological data for this compound is absent in the evidence; inferences are drawn from structural analogs.

Biological Activity

5-(3-Ethoxyphenyl)pyrimidin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine ring substituted with an ethoxyphenyl group. The synthesis typically involves the reaction of 3-ethoxyaniline with pyrimidine derivatives under controlled conditions. While specific synthetic routes for this compound are less documented, similar pyrimidine derivatives have been synthesized through various methods, including condensation reactions and nucleophilic substitutions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. In preclinical models, compounds with similar structures have demonstrated significant inhibition of tumor growth. For instance, a novel pyrimidine derivative was shown to outperform standard treatments like 5-fluorouracil (5-FU) in Ehrlich ascites carcinoma (EAC) and Dalton's lymphoma ascites (DLA) models, leading to reduced tumor volume and improved survival rates in treated mice .

Key Findings:

  • Efficacy: Significant reduction in tumor size compared to controls.
  • Survival Rates: Prolonged survival in treated animal models.
  • Mechanism: Potential interaction with specific molecular targets involved in cancer cell proliferation.

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae and Streptococcus pneumoniae. These compounds were evaluated using minimum inhibitory concentration (MIC) assays, revealing promising antibacterial effects .

Antimicrobial Activity Summary:

CompoundBacterial StrainMIC (µg/mL)
1iS. pneumoniae1
1lE. coli1
1fAnti-inflammatoryIC50 = 1.37

Case Studies

  • Antitumor Efficacy Study:
    • A study assessed the effects of a pyrimidine derivative on EAC-induced mice. Treatment with the compound led to significant weight loss in tumor-bearing mice, indicating reduced tumor burden .
    • Hematological assessments showed improvements in red blood cell counts post-treatment.
  • Antimicrobial Screening:
    • A series of pyrimidine derivatives were tested against multiple microbial strains, demonstrating varying degrees of antibacterial activity. Compounds were found to be more effective than conventional antibiotics at certain concentrations .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is proposed that such compounds may exert their effects by:

  • Inhibiting key enzymes involved in cellular metabolism.
  • Modulating signaling pathways related to cell growth and apoptosis.
  • Interfering with DNA replication in cancer cells.

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